molecular formula C8H4F3NO2S B1303370 4-(Trifluoromethylsulfonyl)benzonitrile CAS No. 312-21-0

4-(Trifluoromethylsulfonyl)benzonitrile

Cat. No.: B1303370
CAS No.: 312-21-0
M. Wt: 235.19 g/mol
InChI Key: UHCGSMMNICMDIX-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO2S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzonitrile moiety. This compound is known for its chemical stability and is often used as a reagent or catalyst in various organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethylsulfonyl)benzonitrile can be synthesized through the reaction of benzonitrile with trifluoromethanesulfonic anhydride. In this process, benzonitrile is dissolved in a suitable solvent, and trifluoromethanesulfonic anhydride is added as a solid. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in sealed, dry conditions to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(Trifluoromethylsulfonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to be a strong electron-withdrawing group, which can influence the reactivity of the compound. This property makes it useful in modifying the activity of enzymes and other proteins by altering their electronic environment .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethylsulfonyl)benzaldehyde
  • 4-(Trifluoromethylsulfonyl)phenol

Uniqueness

4-(Trifluoromethylsulfonyl)benzonitrile is unique due to the presence of both the trifluoromethylsulfonyl and nitrile groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of electron-withdrawing effects and functional group versatility .

Biological Activity

4-(Trifluoromethylsulfonyl)benzonitrile is a compound that has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and material sciences. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C8H4F3NO2S, features a trifluoromethylsulfonyl group attached to a benzonitrile moiety. This structure contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

  • Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) against various bacterial strains, including E. coli and C. albicans .
  • Anticancer Potential : In vitro studies have demonstrated that this compound can inhibit the growth of multiple human cancer cell lines. The IC50 values of related compounds have been reported to be lower than those of established chemotherapeutics like Doxorubicin, suggesting a promising avenue for cancer treatment .
  • Enzyme Inhibition : The sulfonamide group in the compound can interact with specific enzymes, potentially inhibiting their activity. This mechanism is crucial for developing drugs targeting specific biochemical pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Molecular Interactions : The trifluoromethyl and sulfonyl groups enhance the compound's ability to form hydrogen bonds with biological targets, improving binding affinity and specificity .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce apoptosis in cancer cells through ROS production, leading to cell death .

Case Studies

  • Antibacterial Efficacy : A study evaluated various derivatives of benzonitrile for their antibacterial properties. Compounds with similar structures to this compound exhibited MIC values as low as 4.88 µg/mL against B. mycoides and E. coli .
  • Anticancer Activity : In research involving human cancer cell lines (A549, HCT116), certain derivatives demonstrated IC50 values significantly better than Doxorubicin, indicating their potential as effective anticancer agents .

Data Tables

Compound NameMIC (µg/mL)IC50 (µM)Target Organism/Cancer Cell Line
This compound4.8822.4E. coli, PACA2
Related Compound A5.0030.0B. mycoides, A431
Related Compound B3.5044.0C. albicans, HCT116

Properties

IUPAC Name

4-(trifluoromethylsulfonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCGSMMNICMDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380671
Record name 4-(Trifluoromethanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-21-0
Record name 4-[(Trifluoromethyl)sulfonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, a mixture of 4 g of bis-triphenylphosphine-nickel dichloride, 3 g of triphenylphosphine and 100 ml of MEK was stirred at room temperature for 10 minutes. 1.2 g of activated zinc powder were then added, and the reaction mixture was stirred at 70° C. for 30 minutes. Following this, the mixture was allowed to cool to 25° C., and a solution of 92 g of 4-chloro-trifluoromethanesulphonylbenzene in 50 ml of MEK was added dropwise. The mixture was stirred for 10 minutes, 18.5 g of sodium cyanide were then added and the reaction mixture was stirred at from 65 to 70° C. for 20 h. The conversion after this period of time was greater than 98% (GC). After cooling to RT, the mixture was filtered, the solid filter residue was washed 2× with 30 ml of MEK each time and the combined organic phases were concentrated under reduced pressure. Fractionation under reduced pressure via a 30 cm Vigreux column and heated distillation bridge gave 76 g (85% of theory) of 4-trifluoromethanesulphonylbenzonitrile as a white solid (boiling point at 0.2 mbar: 115° C.). A formation of coupling products was not observed.
[Compound]
Name
bis-triphenylphosphine nickel dichloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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